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Introduction
The delivery of nucleic acid therapeutics, such as siRNA and mRNA, holds immense promise

for treating a wide range of diseases. Lipid nanoparticles (LNPs) have emerged as a leading

non-viral delivery system, protecting the nucleic acid payload from degradation and facilitating

its uptake into target cells. Among the various components of LNPs, the ionizable cationic lipid

is crucial for both the encapsulation of the nucleic acid and its subsequent release from the

endosome into the cytoplasm.

1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is an ionizable cationic lipid that is

particularly effective for in vivo applications, especially for targeting the liver. Microfluidic

technology offers a robust, scalable, and reproducible method for manufacturing DODAP LNPs

with precise control over their physicochemical properties, such as size, polydispersity, and

encapsulation efficiency. This document provides detailed application notes and protocols for

the microfluidic-based manufacturing of DODAP LNPs.

Core Principles of DODAP LNP Formulation
DODAP is an ionizable lipid, meaning its charge is pH-dependent. At an acidic pH (e.g., pH 4),

DODAP is positively charged, which allows for electrostatic interaction with the negatively
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charged nucleic acid backbone, leading to efficient encapsulation. Upon entering the

bloodstream, where the pH is neutral (pH 7.4), the LNPs have a relatively neutral surface

charge, which reduces non-specific interactions with serum proteins. Once the LNPs are taken

up by cells into endosomes, the acidic environment of the endosome protonates DODAP,

inducing a positive charge. This charge disruption facilitates the release of the nucleic acid

cargo into the cytoplasm where it can exert its therapeutic effect.[1]

Microfluidic manufacturing of LNPs involves the rapid and controlled mixing of a lipid-ethanol

solution with an aqueous solution containing the nucleic acid. The rapid mixing leads to a

change in solvent polarity, causing the lipids to self-assemble into nanoparticles, encapsulating

the nucleic acid in the process. The precise control over mixing afforded by microfluidics allows

for the production of LNPs with uniform size and high encapsulation efficiency.[2][3]

Quantitative Data Summary
The following tables summarize quantitative data from studies on the microfluidic-based

manufacturing of DODAP LNPs. These data illustrate the influence of formulation and process

parameters on the final LNP characteristics.
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Not
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FRR: Flow Rate Ratio; TFR: Total Flow Rate; PDI: Polydispersity Index; DSPC: 1,2-distearoyl-

sn-glycero-3-phosphocholine; Chol: Cholesterol; PEG-DSPE: 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[amino(polyethylene glycol)]; HSPC: Hydrogenated soy

phosphatidylcholine.

Experimental Protocols
Preparation of Stock Solutions
a. Lipid Stock Solution (in Ethanol):

Individually dissolve DODAP, DSPC, Cholesterol, and PEG-DSPE in absolute ethanol to

create concentrated stock solutions (e.g., 10-50 mM).

To prepare the final lipid mixture, combine the individual lipid stock solutions in the desired

molar ratio (e.g., 50:10:38.5:1.5 for DODAP:DSPC:Chol:PEG-DSPE).
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Adjust the final volume with absolute ethanol to achieve the desired total lipid concentration

(e.g., 10 mM).

Vortex the final lipid mixture thoroughly to ensure homogeneity.

b. Nucleic Acid Stock Solution (Aqueous Buffer):

Dissolve the siRNA or mRNA in an acidic buffer, such as 25-50 mM sodium acetate or

sodium citrate, pH 4.0.[5]

The concentration of the nucleic acid will depend on the desired nucleic acid-to-lipid ratio.

Microfluidic Manufacturing of DODAP LNPs
Set up the microfluidic mixing system (e.g., a staggered herringbone micromixer-based

instrument) according to the manufacturer's instructions.

Prime the system with ethanol and the aqueous buffer to ensure no air bubbles are present

in the microfluidic channels.

Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into

another syringe.

Set the desired total flow rate (TFR) and flow rate ratio (FRR). For example, a TFR of 12

mL/min and an FRR of 3:1 (Aqueous:Ethanol) can be used.[4]

Initiate the flow from both syringes to commence the mixing and LNP formation process.

Collect the LNP solution as it exits the microfluidic chip. The solution will be a mixture of the

aqueous buffer and ethanol.

Purification of DODAP LNPs
To remove the ethanol and unencapsulated nucleic acid, purify the LNP solution via dialysis.

Transfer the collected LNP solution to a dialysis cassette (e.g., with a Molecular Weight Cut-

Off of 10-100 kDa).[6]
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Dialyze against a neutral buffer, such as phosphate-buffered saline (PBS) pH 7.4, at 4°C.

Perform several buffer changes over a period of 2-4 hours to ensure complete removal of

ethanol and buffer exchange.[7]

After dialysis, recover the purified LNP solution from the cassette.

Characterization of DODAP LNPs
a. Particle Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):

Dilute a small aliquot of the purified LNP solution in PBS pH 7.4.

Ensure the sample is free of dust by filtering or centrifuging briefly.

Transfer the diluted sample to a clean cuvette.

Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., to

25°C).[1]

Perform the measurement to obtain the Z-average particle size and PDI. A PDI below 0.2 is

generally considered indicative of a monodisperse population.[8]

b. Encapsulation Efficiency (RiboGreen Assay):

Prepare a standard curve of the nucleic acid in the neutral buffer.

Prepare two sets of LNP samples. In one set, add a surfactant such as Triton X-100 (to a

final concentration of 0.5-1%) to lyse the LNPs and release the encapsulated nucleic acid.

The other set remains untreated to measure the amount of free, unencapsulated nucleic

acid.

Add the RiboGreen reagent to both the standards and the LNP samples (with and without

Triton X-100).

Incubate for a few minutes at room temperature, protected from light.

Measure the fluorescence intensity using a plate reader.
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Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency

(%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
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Caption: Experimental workflow for DODAP LNP manufacturing.
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Caption: siRNA-mediated gene silencing pathway.
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Caption: mRNA delivery and protein expression pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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